molecular formula C8H14O B148900 (Z)-1,5-octadien-3-ol CAS No. 50306-18-8

(Z)-1,5-octadien-3-ol

Cat. No. B148900
CAS RN: 50306-18-8
M. Wt: 126.2 g/mol
InChI Key: APFBWMGEGSELQP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,5-octadien-3-ol, also known as geraniol, is a natural organic compound with a floral scent. It is commonly found in essential oils of various plants such as roses, lemongrass, and geraniums. Geraniol has been widely studied for its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Synthesis of Isotopically Labeled Compounds

  • The synthesis of isotopically labeled compounds related to (Z)-1,5-octadien-3-ol, such as [5,6-(2)H(2)]-(Z)-1, 5-octadien-3-one, has been achieved. These molecules are utilized as internal standards in isotope dilution assays for quantification experiments. The synthesis involves improved procedures and characterization through MS and NMR techniques (Lin et al., 1999).

Copolymerization in Polymer Chemistry

  • The compound has been studied in the context of copolymerization. For instance, copolymerizations of propene with nonconjugated dienes like 1,5-hexadiene and 1,7-octadiene have been carried out. This involves the study of microstructures of the copolymers using NMR spectroscopy, showing the role of nonconjugated dienes in the copolymerization process (Naga, Shiono, & Ikeda, 1999).

Nickel-Catalyzed Addition in Organic Synthesis

  • In organic synthesis, (Z)-1,5-octadien-3-ol and related compounds have been involved in nickel-catalyzed addition reactions. These reactions include the combination of various components such as alkynes, carbonyl compounds, and butadiene to produce complex organic molecules, demonstrating the versatility of these compounds in synthetic chemistry (Kimura, Ezoe, Mori, & Tamaru, 2005).

Thermal Isomerizations in Chemical Reactions

  • The compound plays a role in the thermal isomerizations linking different organic structures. Studies on the gas-phase unimolecular thermal reactions of related compounds provide insights into complex reactions such as stereomutations and structural isomerizations, which are fundamental in understanding chemical reaction mechanisms (Baldwin & Burrell, 2003).

Role in Flavor and Aroma

  • (Z)-1,5-Octadien-3-ol contributes significantly to the flavor and aroma of products. For instance, it has been identified as a key aroma compound in the flavor of certain musts, contributing to nuances such as dried fig and geranium. Its quantitation and sensory impact in musts have been a subject of detailed research (Allamy, Darriet, & Pons, 2017).

Catalysis in Hydrogenation Reactions

  • The compound has applications in the field of catalysis, particularly in hydrogenation reactions. Research has explored how different catalysts, like zirconium(III) complexes, can selectively hydrogenate unsaturated hydrocarbons, demonstrating the compound's relevance in enhancing the efficiency and selectivity of chemical transformations (Choukroun, Basso-Bert, & Gervais, 1986).

properties

CAS RN

50306-18-8

Product Name

(Z)-1,5-octadien-3-ol

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(5Z)-octa-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5-

InChI Key

APFBWMGEGSELQP-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CC(C=C)O

SMILES

CCC=CCC(C=C)O

Canonical SMILES

CCC=CCC(C=C)O

density

0.854-0.867

physical_description

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma

Pictograms

Flammable

Purity

95% min.

solubility

Slighty soluble
Soluble (in ethanol)

synonyms

octa-1,5-dien-3-ol
octa-1,5-dien-3-ol, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,5-octadien-3-ol
Reactant of Route 2
Reactant of Route 2
(Z)-1,5-octadien-3-ol
Reactant of Route 3
Reactant of Route 3
(Z)-1,5-octadien-3-ol
Reactant of Route 4
Reactant of Route 4
(Z)-1,5-octadien-3-ol
Reactant of Route 5
(Z)-1,5-octadien-3-ol
Reactant of Route 6
Reactant of Route 6
(Z)-1,5-octadien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.